3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole
Description
3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole (CAS No. 106808-15-5, molecular formula C₁₆H₁₃NO₃S, molecular weight 299.34) is an isoxazole derivative featuring a phenyl group at the 3-position and a phenylsulfonylmethyl substituent at the 5-position of the isoxazole core . Its synthesis and applications, however, require comparative analysis with structurally analogous compounds to elucidate its unique advantages.
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,15-9-5-2-6-10-15)12-14-11-16(17-20-14)13-7-3-1-4-8-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSRJFPQNHKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332589 | |
| Record name | 5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
106808-15-5 | |
| Record name | 5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole typically involves the reaction of phenylsulfonylmethyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Isoxazole Derivatives
Structural and Electronic Comparisons
Substituent Effects
- Electron-Withdrawing Groups: 3-Phenyl-5-(3'-bromo/chlorophenyl)isoxazole (): Halogen substituents (Br/Cl) increase electrophilicity, enhancing antimicrobial activity. 3-Phenyl-5-(nitromethyl)-4,5-dihydroisoxazole (): The nitromethyl group introduces steric hindrance and planarity distortion (63.7° rotation from the isoxazole ring), whereas the phenylsulfonylmethyl group in the target compound may improve solubility due to sulfonyl’s polarity .
Bulky Substituents :
Ring Saturation
Antifungal Activity
- 3-Phenyl-5-(4-methoxyphenyl)isoxazole (): Exhibits ED₅₀ <100 mg/L against Pythium aphanidermatum, superior to the reference fungicide quintozene (ED₅₀ 141 mg/L). The target compound’s sulfonyl group may enhance binding to fungal enzymes via sulfonamide-like interactions .
- 3-Phenyl-5-(substituted methyl)isoxazoles (): Patent data highlight substituent-dependent efficacy; chlorinated analogs show broad-spectrum fungicidal activity. The phenylsulfonylmethyl group could offer resistance mitigation due to its unique mechanism .
Antimicrobial and Anti-Inflammatory Potential
- 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles (): Demonstrated antitubercular activity, suggesting halogenated isoxazoles as promising leads. The target compound’s sulfonyl group may improve cell membrane penetration .
- 3-Phenyl-5-furan isoxazole derivatives (): Anti-inflammatory activity via COX-2 inhibition. The sulfonyl group in the target compound could modulate selectivity for inflammatory targets .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of isoxazole derivatives with phenylsulfonylmethyl groups. The structural formula can be represented as follows:
This structure includes a phenyl group, an isoxazole ring, and a sulfonyl group, which contribute to its biological activity.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the bacterial species tested .
Anticancer Effects
Research has highlighted the compound's potential as an anticancer agent. In cellular assays, it has been tested against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate to high cytotoxicity .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HepG2 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interaction with cellular targets. It is believed to interfere with DNA replication and protein synthesis pathways, leading to apoptosis in cancer cells. Additionally, the sulfonamide moiety enhances its interaction with enzymes involved in metabolic pathways, contributing to its antimicrobial effects .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound against a panel of cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 cells where it induced apoptosis through caspase activation .
- Antimicrobial Efficacy : In another research article, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it effectively inhibited bacterial growth at concentrations as low as 0.5 µg/mL, showcasing its potential as a new antimicrobial agent .
Q & A
Q. What are the common synthetic routes for 3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole derivatives?
Isoxazole derivatives are typically synthesized via cycloaddition or condensation reactions. For example, 3-phenylisoxazole-5-carboxylate derivatives can be prepared by reacting benzaldehyde oxime with ethyl acetoacetate in the presence of anhydrous zinc chloride, followed by hydrolysis and acidification to yield carboxylic acid derivatives . Another method involves alcoholysis of 3-phenylisoxazole-5-carbonyl chloride in dichloromethane with alcohols like 2-propanol or methanol to form esters . Key steps include controlling reaction temperature (e.g., 60°C for cyclization) and purification via recrystallization (e.g., ethyl acetate for X-ray-quality crystals) .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- X-ray crystallography reveals bond lengths (e.g., C–N = 1.306–1.316 Å, N–O = 1.402–1.429 Å) and dihedral angles (e.g., 7.37° between phenyl and isoxazole rings) .
- NMR and IR spectroscopy confirm functional groups (e.g., sulfonyl or carboxylate moieties) and regiochemistry .
- Hydrogen bonding networks (e.g., C–H⋯O interactions) and π-π stacking (slippage distances ~1.284 Å) stabilize crystal structures .
Q. What biological activities have been reported for isoxazole derivatives?
Isoxazole derivatives exhibit diverse activities:
- Anti-inflammatory : Derivatives with furan or sulfonyl groups reduce edema in rat models via COX-2 inhibition .
- Antifungal : Substitutions at the 5-position (e.g., methyl or phenylsulfonyl) enhance activity against phytopathogenic fungi .
- Antiviral/Anticancer : Structural analogs show promise in docking studies targeting viral proteases or tumor necrosis factor receptors .
Advanced Research Questions
Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of this compound?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophiles .
- Molecular dynamics simulations model ligand-receptor interactions (e.g., with COX-2) to optimize binding affinity and selectivity. Trajectory analysis identifies stable conformations and critical residues (e.g., Arg120, Tyr355) .
Q. How can researchers resolve contradictions in reported bond lengths or biological activities across studies?
- Crystallographic validation : Compare thermal ellipsoid models and refinement parameters (e.g., R-factors) to assess data quality. For example, bond length discrepancies (C7–N1 = 1.306 Å vs. 1.316 Å) may arise from temperature or resolution differences .
- Biological assay standardization : Control variables like cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) or in vivo models (e.g., carrageenan-induced paw edema) to ensure reproducibility .
Q. What challenges arise in designing experiments to elucidate anti-inflammatory mechanisms?
- Target specificity : Isoxazole derivatives may interact with multiple pathways (e.g., COX-2, NF-κB). Use siRNA knockdown or selective inhibitors (e.g., celecoxib) to isolate mechanisms .
- Metabolic stability : Assess pharmacokinetics (e.g., plasma half-life via LC-MS) to differentiate in vitro potency from in vivo efficacy .
- Toxicity profiling : Monitor hepatorenal markers (ALT, creatinine) in rodent models to balance efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
